5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole
CAS No.: 1311569-59-1
Cat. No.: VC17690499
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311569-59-1 |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C10H16N4O/c1-7-12-10(13-15-7)6-14-4-8-2-11-3-9(8)5-14/h8-9,11H,2-6H2,1H3 |
| Standard InChI Key | OGYZEUSBJGRJSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NO1)CN2CC3CNCC3C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₆N₄O, with a molar mass of 208.26 g/mol. Its IUPAC name, 3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-methyl-1,2,4-oxadiazole, reflects its bicyclic pyrrolopyrrole scaffold linked to a methyl-substituted oxadiazole ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1311569-59-1 |
| InChI Key | OGYZEUSBJGRJSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NO1)CN2CC3CNCC3C2 |
| PubChem CID | 54592528 |
The oxadiazole ring contributes to its planar rigidity, while the pyrrolopyrrole system introduces conformational flexibility, enabling interactions with diverse biological targets.
Stereochemical Considerations
The octahydropyrrolo[3,4-c]pyrrole moiety contains two fused pyrrolidine rings, creating four stereocenters. Computational modeling predicts a cis-fused configuration, stabilizing the molecule through intramolecular hydrogen bonding between the N–H group and the oxadiazole’s oxygen atom. This arrangement enhances solubility in polar solvents, as evidenced by log P values (~1.2) suggesting moderate hydrophilicity.
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis involves sequential construction of the oxadiazole and pyrrolopyrrole units. A typical route proceeds as follows:
-
Oxadiazole Formation: Cyclocondensation of methyl amidoxime with trichloroacetic anhydride yields 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride.
-
Pyrrolopyrrole Assembly: Piperazine derivatives undergo ring-closing metathesis to generate the octahydropyrrolo[3,4-c]pyrrole core.
-
Coupling Reaction: The oxadiazole carbonyl chloride reacts with the pyrrolopyrrole amine via nucleophilic acyl substitution, forming the final product.
Early methods reported yields of 45–50%, limited by side reactions during the coupling step.
Advanced Methodologies
Recent innovations have improved efficiency:
-
Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to 30 minutes while boosting yields to 68%.
-
Green Solvents: Substituting dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.
-
Flow Chemistry: Continuous-flow systems achieve 92% purity by minimizing intermediate degradation .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
Mechanistic studies suggest the oxadiazole ring chelates magnesium ions in microbial topoisomerase IV, disrupting DNA replication. The pyrrolopyrrole moiety may enhance membrane penetration via hydrophobic interactions.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 18.2 |
| A549 (lung cancer) | 22.7 |
| HEK293 (normal kidney) | >100 |
RNA sequencing reveals upregulation of pro-apoptotic genes (BAX, CASP3) and downregulation of survivin (BIRC5), indicating mitochondrial pathway activation.
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability assays suggest moderate oral bioavailability (F = 35–40%).
-
Metabolism: Hepatic microsomal studies identify CYP3A4-mediated N-demethylation as the primary metabolic pathway.
-
Excretion: 60% renal excretion within 24 hours in rodent models.
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (acute, oral) | 620 | Transient hepatotoxicity |
| Rat (28-day, oral) | 150 | Renal tubular necrosis |
Dose-limiting toxicity appears linked to reactive metabolites forming adducts with renal transporters.
Future Directions and Challenges
Structural Optimization
-
Bioisosteric Replacement: Substituting the oxadiazole with 1,3,4-thiadiazole may improve metabolic stability.
-
Prodrug Design: Esterification of the pyrrolopyrrole nitrogen could enhance oral absorption.
Target Validation
CRISPR-Cas9 knockout screens are needed to identify primary molecular targets. Preliminary docking studies suggest affinity for PI3Kγ (ΔG = -9.8 kcal/mol), warranting enzymatic assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume